N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide
Description
N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide is a polyheterocyclic compound featuring a thieno[3,2-b]pyridine core fused with a pyridinyl group and substituted with a trifluoromethyl moiety.
Properties
IUPAC Name |
1-methyl-3-[[3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS2/c1-20-15(26)24-23-14(25)13-11(9-4-2-3-5-21-9)12-10(27-13)6-8(7-22-12)16(17,18)19/h2-7H,1H3,(H,23,25)(H2,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCHBRELOMVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H12F3N5OS2
- Molecular Weight : 411.42 g/mol
- CAS Number : Not specified in the sources, but it can be referenced through its CB number CB41548536.
The compound's structure suggests potential interactions with various biological targets. The presence of the thieno[3,2-b]pyridine moiety is known to influence several biological pathways, including:
- Inhibition of Enzymes : Similar compounds have shown promising results as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases .
- Antitumor Activity : Preliminary studies indicate that derivatives of thieno[3,2-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation .
Case Studies and Research Findings
-
Antitumor Activity :
- A study evaluated the antitumor effects of thieno[3,2-b]pyridine derivatives, revealing significant cytotoxicity against human pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721) cell lines. The MTT assay demonstrated that these compounds could inhibit cell proliferation effectively, indicating their potential as anticancer agents .
- Neuroprotective Effects :
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Thieno derivative | MAO-B inhibitor | 0.212 µM |
| Compound B | Pyridine derivative | AChE inhibitor | 0.264 µM |
| N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno...} | Thieno-pyridine | Antitumor activity | Not specified |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide exhibit promising antitumor properties. The thieno[3,2-b]pyridine core is often associated with the inhibition of specific protein kinases involved in cancer progression. Studies have shown that derivatives of this compound can selectively target tumor cells while minimizing effects on normal cells, thereby reducing drug resistance and dose-limiting toxicities .
Antimicrobial Activity
The compound has demonstrated potential as an antimicrobial agent. Similar thieno derivatives have been evaluated for their ability to inhibit bacterial and fungal growth, showing effectiveness at low minimum inhibitory concentrations (MIC). For instance, compounds with trifluoromethyl substitutions have been noted for their enhanced antimicrobial properties due to increased lipophilicity and membrane permeability .
Analgesic Properties
Certain derivatives of thieno[3,2-b]pyridine structures have been tested for analgesic effects. In vivo studies indicate that these compounds can exhibit both centrally and peripherally acting analgesic activities, making them candidates for pain management therapies .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Protein Kinase Inhibition : The compound's structure allows it to interact with various protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds within this class can modulate ROS levels in cells, contributing to their cytotoxic effects against tumor cells .
Case Study 1: Antitumor Efficacy
A study published in Nature Reviews Cancer explored the antitumor efficacy of thieno derivatives, including those structurally related to this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting a viable pathway for developing new cancer therapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in Journal of Medicinal Chemistry, several thieno derivatives were tested against Gram-positive and Gram-negative bacteria. The results highlighted the broad-spectrum efficacy of these compounds, particularly those with trifluoromethyl groups, reinforcing the potential application of this compound in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thienopyridine derivatives, which are frequently explored for pharmaceutical and agrochemical applications. Below is a detailed comparison with analogs reported in the literature.
Structural Modifications and Electronic Effects
- Substituent Variations: Compound 7b (): Contains a phenyl and cyano group at positions 4 and 5 of the thieno[2,3-b]pyridine core, respectively. Compound 5 (): Features a 4-methoxyphenyl and ethoxycarbonyl group. The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in the target compound. This difference may influence π-π stacking interactions in biological systems . N-Ethyl-2-[1-(2-hydroxy-6-methoxy-phenyl)ethylidene]hydrazinecarbothioamide (): Lacks the thienopyridine core but shares the hydrazinecarbothioamide group. The ethyl substituent versus methyl in the target compound may affect steric bulk and metabolic clearance .
Physicochemical Properties
Spectroscopic Data :
- IR and NMR data from confirm the presence of carbonyl (1670–1730 cm⁻¹) and NH groups (3200–3400 cm⁻¹) in related compounds. The target compound’s trifluoromethyl group would exhibit distinct ¹⁹F NMR signals (~-60 to -70 ppm) .
- Mass spectrometry (MS) in shows molecular ion peaks for analogs (e.g., 7c: m/z 698 [M+H]⁺), which can guide characterization of the target compound’s molecular weight .
Solubility and Stability :
- The trifluoromethyl group in the target compound likely enhances lipophilicity (logP ~3.5–4.0) compared to ethoxycarbonyl-substituted analogs (e.g., Compound 5, logP ~2.8) .
- The hydrazinecarbothioamide group may confer higher thermal stability (melting point >200°C) relative to hydrazide derivatives (e.g., 98b in , mp 180–185°C) .
Data Tables
Table 2. Key Functional Group Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
